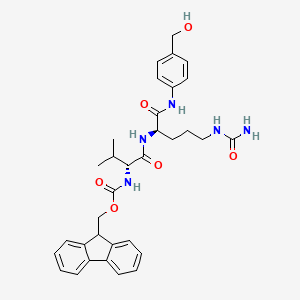![molecular formula C17H16ClFN2O3S B3003465 2-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-6-fluorobenzamide CAS No. 899975-99-6](/img/structure/B3003465.png)
2-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-6-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-6-fluorobenzamide is a complex organic compound that features a benzamide core substituted with chlorine, fluorine, and a 1,1-dioxothiazinan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-6-fluorobenzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 2-chloro-6-fluorobenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the 1,1-dioxothiazinan-2-yl Group: The next step involves the introduction of the 1,1-dioxothiazinan-2-yl group through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate with a suitable thiazinan derivative.
Final Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-6-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzamide core can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiazinan ring, to form different oxidation states and derivatives.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve polar aprotic solvents and mild temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted benzamides, while oxidation and reduction can lead to different oxidation states of the thiazinan ring.
Scientific Research Applications
2-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-6-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.
Chemical Biology: It is employed in chemical biology to study its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-6-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-benzamide: Lacks the fluorine substitution, which can affect its reactivity and biological activity.
6-fluoro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-benzamide: Lacks the chlorine substitution, leading to different chemical properties.
2-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-6-methylbenzamide: Substitutes fluorine with a methyl group, altering its steric and electronic properties.
Uniqueness
The presence of both chlorine and fluorine atoms in 2-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-6-fluorobenzamide imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for specific biological interactions. These features distinguish it from similar compounds and make it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
2-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-6-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O3S/c18-14-4-3-5-15(19)16(14)17(22)20-12-6-8-13(9-7-12)21-10-1-2-11-25(21,23)24/h3-9H,1-2,10-11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVAJDKEJNBGSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
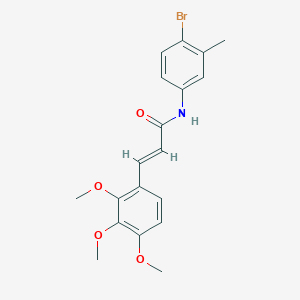
![N-(2-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B3003385.png)
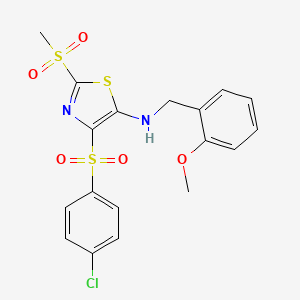
![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B3003388.png)
![Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate;dihydrochloride](/img/structure/B3003392.png)
![N-[(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B3003393.png)
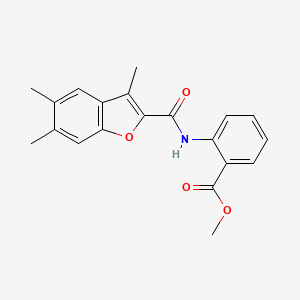
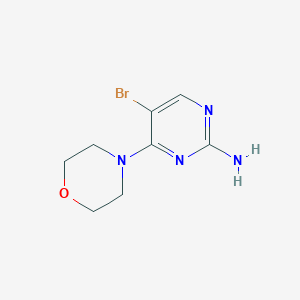
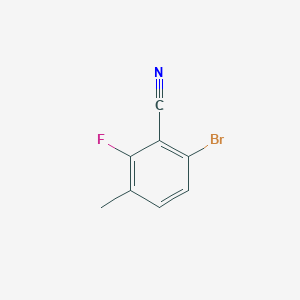
![3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-amine;dihydrochloride](/img/structure/B3003400.png)
![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(trifluoromethyl)benzamide](/img/structure/B3003401.png)
![2-Pyridin-3-yl-1-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B3003402.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-fluorobenzamide](/img/structure/B3003403.png)
